molecular formula C14H10INO B14129165 6-Iodo-2-phenylisoindolin-1-one

6-Iodo-2-phenylisoindolin-1-one

Cat. No.: B14129165
M. Wt: 335.14 g/mol
InChI Key: VJIFPFXFGFCDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-2-phenylisoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with an iodine atom at the 6th position and a phenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-phenylisoindolin-1-one typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-2-phenylisoindolin-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include transition metal catalysts, organocatalysts, and various electrophiles and nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted isoindoline derivatives, which may have different functional groups attached to the isoindoline nucleus .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Iodo-2-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to bind to various receptors and enzymes, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Iodo-2-phenylisoindolin-1-one include other isoindoline derivatives, such as:

Uniqueness

This compound is unique due to the presence of the iodine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile building block in organic synthesis .

Properties

Molecular Formula

C14H10INO

Molecular Weight

335.14 g/mol

IUPAC Name

6-iodo-2-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C14H10INO/c15-11-7-6-10-9-16(14(17)13(10)8-11)12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

VJIFPFXFGFCDLS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.